WYC-209
Description
This compound features a pyrimidine core substituted at the 2-position with an ethynyl group linked to a 4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl moiety. The ester group at the pyrimidine 5-position enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate are still under development, with ongoing efforts to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .
Scientific Research Applications
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying synthetic retinoids and their interactions with cellular receptors . In biology, it is used to investigate the mechanisms of cancer cell proliferation and apoptosis . In medicine, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has shown promise in pre-clinical studies for treating various types of cancer, including melanoma, lung cancer, ovarian cancer, and breast cancer . The compound has also been tested in both in vitro cancer models and in vivo mice melanoma models, where it effectively eliminated resistant metastatic cancer cells with minimal toxicity .
Mechanism of Action
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate exerts its effects by binding to the retinoic acid receptor within the cell, inducing apoptosis in cancer cells . The compound primarily induces apoptosis via the caspase 3 pathway . Additionally, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate significantly promotes the binding between retinoic acid receptor α and the WNT4 promoter, down-regulating the expression of WNT4 and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- The dihydrothiochromen moiety provides a planar aromatic system with electron-withdrawing (1-oxo) and lipophilic (4,4-dimethyl) groups, contrasting with simpler phenyl or thiazole substituents in analogs .
- The sulfoxide variant (1-oxido in ) may alter redox properties and metabolic stability compared to the ketone in the target compound.
Key Observations :
- Fusion reactions dominate in tetrahydropyrimidine derivatives, emphasizing scalability but limiting functional group diversity compared to cross-coupling strategies .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like the thiazolo[3,2-a]pyrimidine in exhibit puckered pyrimidine rings (flattened boat conformation) and intermolecular C–H···O hydrogen bonding, which stabilize crystal lattices. The target compound’s ethynyl group may reduce hydrogen bonding capacity but enhance π-π stacking via the dihydrothiochromen system.
Biological Activity
Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
- CAS Number : 2131803-90-0
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
This compound primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:
- WNT Pathway Modulation : this compound down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.
- Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.
Anticancer Effects
This compound has demonstrated significant anticancer properties in various studies:
- In Vitro Studies : In laboratory settings, this compound has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.
- In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of this compound. In a melanoma mouse model, treatment with this compound resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.
Case Studies
Several key studies highlight the biological activity of this compound:
-
Study on Cancer Stem Cells :
- Researchers evaluated the effects of this compound on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.
-
Melanoma Model Evaluation :
- In a controlled experiment using mice with induced melanoma, administration of this compound resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.
Comparative Analysis with Similar Compounds
The efficacy and safety profile of this compound is noteworthy when compared to other synthetic retinoids:
| Compound Name | Mechanism of Action | Efficacy | Toxicity |
|---|---|---|---|
| This compound | RAR modulation | High | Low |
| Compound A | RAR modulation | Moderate | Moderate |
| Compound B | Non-RAR pathways | Low | High |
This compound stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
